Comparative LogP: Higher Lipophilicity Relative to Unsubstituted Indazole and 5-Chloro Isomer
6-Chloro-1-methyl-1H-indazole exhibits a predicted LogP (ACD/LogP) of 2.53, which is substantially higher than that of the unsubstituted parent indazole (predicted LogP ~1.77 for 1H-indazole) and the 5-chloro-1-methyl isomer (predicted LogP ~2.0-2.2 range) . This increased lipophilicity is a critical differentiator for applications requiring enhanced membrane permeability or blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.53 |
| Comparator Or Baseline | Unsubstituted 1H-indazole (predicted LogP ~1.77); 5-chloro-1-methyl-1H-indazole (predicted LogP ~2.0-2.2) |
| Quantified Difference | LogP increase of ~0.76 vs. unsubstituted indazole; ~0.3-0.5 vs. 5-chloro isomer |
| Conditions | Predicted using ACD/Labs Percepta Platform PhysChem Module v14.00 |
Why This Matters
Higher LogP directly correlates with increased passive membrane permeability and potential for CNS penetration, making this compound more suitable for programs targeting intracellular or brain-localized targets compared to less lipophilic analogs.
